molecular formula C17H14F3NO5S B1220094 Triflumidate CAS No. 24243-89-8

Triflumidate

Cat. No. B1220094
CAS RN: 24243-89-8
M. Wt: 401.4 g/mol
InChI Key: ULANGSAJTINEBA-UHFFFAOYSA-N
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Description

Triflumidate is an anti-inflammatory drug . It has a molecular formula of C17H14F3NO5S and a molecular weight of 401.357 .


Molecular Structure Analysis

Triflumidate has a complex molecular structure. The structure includes a benzoylphenyl group, a trifluoromethylsulfonyl group, and a carbamic acid ethyl ester group . The molecule contains a total of 42 bonds, including 28 non-hydrogen bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

Triflumidate has a density of 1.436±0.06 g/cm3 (Predicted) and a melting point of 131.5-133 °C .

Scientific Research Applications

Environmental Impact and Toxicity

  • Impact on Aquatic Ecosystems : Triflumizole, a related compound, has been found to exhibit acute toxicity to freshwater green algae, Chlorella vulgaris, impacting growth, cell morphology, photosynthesis, and inducing oxidative stress, highlighting potential risks to primary producers in aquatic ecosystems (Xi et al., 2019).
  • Residue Assessment in Agriculture : A study on triflumizole and its metabolite FM-6-1 in greenhouse strawberries and soil revealed insights into their dissipation behavior, residue distribution, and potential risks, providing guidance for agricultural applications (Yu et al., 2020).

Pharmacological Research

  • Obesogenic Properties : Research has identified triflumizole as an obesogen in mice, acting through peroxisome proliferator-activated receptor gamma (PPARγ). This study highlights its potential impact on adipogenesis and weight gain, providing a pathway for further investigation into metabolic disorders (Li et al., 2012).

Agricultural Fungicide Application

  • Efficacy against Fungal Pathogens : A baseline sensitivity and efficacy assessment of triflumizole against Botrytis cinerea, a fungal pathogen, was conducted. This provides valuable information on its application as a fungicide in agricultural practices, demonstrating its protective and curative activities (Song et al., 2016).

Advanced Chemical Applications

  • Ionic Liquid Development : Development of triflumizole ionic liquids with natural organic acids as anions aimed to improve physicochemical properties and reduce toxicity. This innovative approach could lead to enhanced biological activity against fungal diseases and reduced environmental impact (Tang et al., 2019).

Genetic and Cellular Studies

  • Genetic Material Alteration : Trifluralin, a similar agent, was shown to interfere with cellular division, inducing chromosomal and nuclear alterations in Allium cepa, providing insights into its genetic and cellular impacts (Fernandes et al., 2009).

properties

IUPAC Name

ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULANGSAJTINEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178938
Record name Triflumidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triflumidate

CAS RN

24243-89-8
Record name Triflumidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflumidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
KF Swingle, JK Harrington… - … et de therapie, 1971 - pubmed.ncbi.nlm.nih.gov
Anti-inflammatory activity of N-ethoxycarbonyl-3-benzoyltrifluoromethanesulfonanilide (MBR 4223, triflumidate), a new nonsteroidal compound Anti-inflammatory activity of N-ethoxycarbonyl-3-benzoyltrifluoromethanesulfonanilide …
Number of citations: 11 pubmed.ncbi.nlm.nih.gov
GGI Moore, JK Harrington… - Journal of Medicinal …, 1975 - ACS Publications
… Triflumidate is made by acylation of the Na salt of l,3 a reaction which is typical of most sulfonanilides we have studied. However, treatment of the Na salt of 27-o with acid chlorides …
Number of citations: 23 pubs.acs.org
B Manteau, S Pazenok, JP Vors, FR Leroux - Journal of Fluorine Chemistry, 2010 - Elsevier
Fluorine, the most electronegative element plays nowadays a key role in pharmaceutical, agrochemical and material sciences. About 20% of all pharmaceuticals and about 30% of …
Number of citations: 357 www.sciencedirect.com
Q Xiao, H Zhu, G Li, Z Chen - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The introduction of the (trifluoromethyl)thio moiety into organic molecules has aroused comprehensive interest recently. We describe herein an efficient and chemoselective synthesis of …
Number of citations: 45 onlinelibrary.wiley.com
HY Xiong, A Bayle, X Pannecoucke… - Angewandte Chemie …, 2016 - Wiley Online Library
… The versatility of the method was further illustrated through the synthesis of SCF 2 PO(OEt) 2 -containing analogues of biorelevant molecules such as triflumidate and the diflumidone (8 …
Number of citations: 56 onlinelibrary.wiley.com
G Liu, X Yan, L Fan, X Zhang - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
Transition metal-catalyzed carbonylation has emerged as a powerful and versatile strategy for the efficient construction of complicated carbonyl-containing molecules from simple …
Number of citations: 3 pubs.rsc.org
GV Röschenthaler, O Kazakova - … in Heterocyclic Chemistry Volume 1: 5 …, 2014 - Springer
The present chapter points out the importance of α-fluorinated ethers and sulfides, discloses synthetic routes and possible applications. α-Fluorinated ethers show applications as …
Number of citations: 2 link.springer.com
RS Porter - Drug Intelligence & Clinical Pharmacy, 1984 - journals.sagepub.com
This article reviews the efficacy of NSAIDs and their pharmacokinetic and pharmacodynamic properties. The assumption that classic pharmacokinetic dose/plasma concentration …
Number of citations: 29 journals.sagepub.com
KD Rainsford - Nimesulide—Actions and Uses, 2005 - Springer
The historical development of the non-steroidal anti-inflammatory drugs (NSAIDs) has had several different phases. The use in the pre-nineteenth century period of various plant …
Number of citations: 26 link.springer.com
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org

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